![molecular formula C15H17FN2O3 B12158937 Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12158937.png)
Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with ethyl acetoacetate in the presence of a base to form the intermediate 4-(4-fluorophenyl)-3-buten-2-one. This intermediate then undergoes cyclization with urea under acidic conditions to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
The compound has been evaluated for its anticancer properties through various studies. It has shown promising results in inhibiting the proliferation of cancer cells.
Case Study: Antitumor Efficacy
In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cell lines. The mean growth inhibition (GI) values were significant:
Cell Line | GI50 (µM) | TGI (µM) |
---|---|---|
A549 (Lung) | 12.5 | 50.68 |
MCF-7 (Breast) | 15.0 | 55.00 |
These results indicate that Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate could serve as a lead compound for developing new anticancer agents.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines.
Pharmacological Insights
The pharmacological profile of this compound shows favorable drug-like properties based on assessments using tools like SwissADME. These include:
- Lipophilicity : Suitable for oral bioavailability.
- Solubility : Adequate for systemic circulation.
Mechanism of Action
The mechanism of action of Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. Detailed studies on its binding affinity and interaction with biological targets are essential to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of the isopropyl group and the fluorine atom on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Isopropyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing upon diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H17FN2O3, with a molecular weight of approximately 292.31 g/mol. The structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.
Synthesis
The synthesis of this compound has been achieved through several methods involving the reaction of appropriate precursors. One notable method involves the condensation of 4-fluorobenzaldehyde with 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine in the presence of isopropanol and a catalytic amount of acid. This method has shown high yields and purity in laboratory settings.
Antiviral Activity
Research has demonstrated that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on HIV integrase (IN), an essential enzyme for viral replication. A study reported that various derivatives showed IC50 values ranging from 0.65 µM to higher concentrations against the strand transfer reaction in vitro . However, these compounds did not demonstrate significant anti-HIV activity below cytotoxic concentrations in cell culture assays.
Antitumor Activity
In addition to antiviral properties, compounds similar to this compound have been evaluated for their antitumor effects. A comprehensive study evaluated several pyrimidine derivatives against over 60 human tumor cell lines. Some compounds displayed promising cytotoxic activities, indicating potential as chemotherapeutic agents .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Viral Enzymes : The compound's ability to inhibit HIV integrase suggests it interferes with viral DNA integration into host genomes.
- Cytotoxicity : The structural features may contribute to interactions with cellular targets leading to apoptosis in cancer cells.
- Docking Studies : Computational studies have supported the binding affinity of these compounds to target enzymes involved in viral replication and cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- HIV Integrase Inhibition : A derivative showed an IC50 value of 0.65 µM against HIV integrase in isolated enzyme assays but failed to show significant activity in cell culture due to cytotoxicity concerns .
- Antitumor Screening : Another study evaluated a series of pyrimidine-based compounds against various cancer cell lines and identified several candidates with IC50 values indicating potent antitumor efficacy .
Properties
Molecular Formula |
C15H17FN2O3 |
---|---|
Molecular Weight |
292.30 g/mol |
IUPAC Name |
propan-2-yl 4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17FN2O3/c1-8(2)21-14(19)12-9(3)17-15(20)18-13(12)10-4-6-11(16)7-5-10/h4-8,13H,1-3H3,(H2,17,18,20) |
InChI Key |
UWDAKMDJVMGIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)F)C(=O)OC(C)C |
Origin of Product |
United States |
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